N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide is an organic compound with a complex structure that includes a benzamide group, an amino group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide typically involves the reaction of 3-methylbutylamine with a benzoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-[(3-methylbutyl)amino]benzamide
- 3-[(3-Methylbutyl)nitrosoamino]-2-butanone
Uniqueness
N-{3-[(3-methylbutyl)amino]-3-oxopropyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[3-(3-methylbutylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)8-10-16-14(18)9-11-17-15(19)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
OXEMFEQTEMUPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.